3-(4-Benzyl-phenoxy)-phenylamine

Catalog No.
S12921782
CAS No.
887590-86-5
M.F
C19H17NO
M. Wt
275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Benzyl-phenoxy)-phenylamine

CAS Number

887590-86-5

Product Name

3-(4-Benzyl-phenoxy)-phenylamine

IUPAC Name

3-(4-benzylphenoxy)aniline

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C19H17NO/c20-17-7-4-8-19(14-17)21-18-11-9-16(10-12-18)13-15-5-2-1-3-6-15/h1-12,14H,13,20H2

InChI Key

HFCQTCYTTDNUAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3)N

3-(4-Benzyl-phenoxy)-phenylamine is an organic compound with the molecular formula C16H17NC_{16}H_{17}N and a molecular weight of 239.31 g/mol. It features a phenylamine structure with a benzyl group attached to a phenoxy moiety. The compound is characterized by its aromatic properties and is classified as an amine due to the presence of an amino group (-NH2) attached to the phenyl ring. The structure can be represented as follows:

Where "Ph" represents the phenyl groups. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and applications.

Typical for aromatic amines and ethers. Key reactions include:

  • Electrophilic Aromatic Substitution: The presence of the amino group can activate the aromatic rings towards electrophilic substitution, allowing for further functionalization at ortho or para positions relative to the amino group.
  • Nucleophilic Substitution: The compound may also participate in nucleophilic substitution reactions, particularly involving the benzyl group.
  • Oxidation: The amino group can be oxidized to form nitroso or other nitrogen-containing derivatives under specific conditions.

  • Antioxidant Properties: Due to the presence of multiple aromatic rings, this compound may possess antioxidant capabilities.
  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell growth, potentially through mechanisms involving apoptosis or cell cycle arrest.
  • Neuroprotective Effects: Some phenylamines are known for their neuroprotective properties, which could be relevant for this compound as well.

The synthesis of 3-(4-Benzyl-phenoxy)-phenylamine can be achieved through several methods:

  • Nucleophilic Substitution Reaction:
    • Starting with 4-benzylphenol, it can be reacted with an appropriate amine (e.g., aniline) in the presence of a base such as sodium hydroxide to form the desired product.
  • Coupling Reactions:
    • The compound can also be synthesized via coupling reactions involving aryl halides and amines under palladium-catalyzed conditions.
  • Reduction Reactions:
    • If starting from a nitro precursor, reduction using hydrogen gas over a palladium catalyst can yield the amine product.

3-(4-Benzyl-phenoxy)-phenylamine has potential applications in various domains:

  • Pharmaceuticals: Due to its possible biological activities, it could serve as a lead compound for drug development targeting various diseases.
  • Materials Science: Its unique structure may allow it to function as a building block in polymer chemistry or as a ligand in coordination chemistry.
  • Dyes and Pigments: The compound's aromatic nature may lend itself to applications in dye chemistry.

Interaction studies involving 3-(4-Benzyl-phenoxy)-phenylamine could focus on its binding affinities with various biological targets such as enzymes or receptors. Investigating these interactions is essential for understanding its pharmacodynamics and potential therapeutic effects. Techniques such as molecular docking studies or binding assays could provide insights into these interactions.

Several compounds share structural similarities with 3-(4-Benzyl-phenoxy)-phenylamine, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
3-(4-Fluorophenoxy)-anilineAromatic EtherAnticancer properties; used in pharmaceuticals
4-AminobenzophenoneAromatic AminePhotostabilizer; used in UV protection
2-(4-Bromophenoxy)-anilineAromatic EtherAntimicrobial activity
N,N-Diethyl-3-(4-benzylphenoxy)anilineTertiary AminePotential neuroprotective effects

3-(4-Benzyl-phenoxy)-phenylamine is unique due to its specific combination of benzyl and phenoxy groups along with the amino functionality, which may confer distinct biological activities compared to similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

275.131014166 g/mol

Monoisotopic Mass

275.131014166 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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